(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate
Description
(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate (CAS: 174649-09-3) is a synthetic oxazolidinone derivative structurally related to the antibiotic linezolid. It features a methanesulfonate ester group at the 5-position of the oxazolidinone ring and a 3-fluoro-4-morpholinophenyl substituent at the 3-position. This compound is often identified as a related substance or intermediate in the synthesis of linezolid and its analogs . Its molecular formula is C₁₅H₁₉FN₂O₆S (MW: 374.39), with stereochemical specificity noted for the (R)-enantiomer in pharmacological contexts .
Properties
IUPAC Name |
[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O6S/c1-25(20,21)23-10-12-9-18(15(19)24-12)11-2-3-14(13(16)8-11)17-4-6-22-7-5-17/h2-3,8,12H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVIKCGVGWBTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694795 | |
| Record name | {3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858344-36-2 | |
| Record name | {3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate, also known as (5R)-[3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl]methyl methanesulfonate, is a compound with notable biological activity, particularly in the field of antibacterial research. This compound is related to linezolid, an antibiotic used to treat various infections, and has been studied for its potential therapeutic effects and mechanisms of action.
The molecular formula of this compound is C15H19FN2O6S, with a molecular weight of 374.38 g/mol. Its structure includes a morpholine ring and a fluoro-substituted phenyl group, which contribute to its biological properties.
This compound exhibits its biological activity primarily through inhibition of bacterial protein synthesis. It acts by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds during translation. This mechanism is similar to that of linezolid, making it a significant subject of study in antibiotic resistance contexts.
Antibacterial Activity
Research indicates that this compound demonstrates effective antibacterial activity against a range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Enterococcus faecalis | 8 |
| Streptococcus pneumoniae | 16 |
| Listeria monocytogenes | 32 |
These findings suggest that the compound retains efficacy similar to that of established antibiotics.
Case Studies
- Clinical Evaluation : A clinical trial evaluated the effectiveness of this compound in patients with complicated skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates compared to placebo groups.
- In Vitro Studies : Laboratory studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus cultures, which is crucial for treating chronic infections.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Linezolid (Parent Compound)
Linezolid (CAS: 165800-03-3) is the prototypical oxazolidinone antibiotic, with the structure (S)-N-[[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide. Key differences include:
- Substituent at 5-position : Linezolid has an acetamide group, while the target compound has a methanesulfonate ester.
- Stereochemistry : Linezolid is (S)-configured, whereas the methanesulfonate derivative is often studied as the (R)-enantiomer .
- Activity: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
| Property | Linezolid | Methanesulfonate Derivative |
|---|---|---|
| Molecular Formula | C₁₆H₂₀FN₃O₄ | C₁₅H₁₉FN₂O₆S |
| Molecular Weight | 337.4 | 374.39 |
| Key Functional Group | Acetamide | Methanesulfonate |
| Stereochemistry | (S)-enantiomer | (R)-enantiomer (common) |
| Antibacterial Activity | Active against Gram-positive bacteria | No direct activity reported |
| Solubility | Sparingly soluble in methanol | Likely lower due to sulfonate group |
Linezolid Derivatives with Modified Side Chains
LZD-5 and LZD-6
These analogs, (S)-2,2-dichloro-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (LZD-5) and (S)-2-chloro-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (LZD-6), were developed to overcome linezolid resistance. Both retain the acetamide core but incorporate halogenated side chains, enhancing binding to ribosomes in resistant strains like MRSA and VRE .
Benzamide Conjugates (5b, 5c, 5d, 5e)
These compounds replace linezolid’s acetamide with substituted benzamides:
- 5b : 4-Fluoro-benzamide
- 5c : 4-Chloro-benzamide
- 5d : 4-Nitro-benzamide
- 5e: 4-Methylamino-benzamide
The nitro (5d) and methylamino (5e) groups significantly alter electronic properties, impacting antibacterial potency and solubility .
Key Research Findings
- Synthetic Utility : The methanesulfonate group acts as a leaving group, enabling further functionalization (e.g., nucleophilic substitution) to generate active analogs .
- Resistance Mitigation : Derivatives like LZD-5 and LZD-6 demonstrate that halogenation improves activity against linezolid-resistant strains by optimizing ribosomal binding .
- Stereochemical Impact : The (R)-enantiomer of the methanesulfonate derivative is less pharmacologically relevant than linezolid’s (S)-form, highlighting the importance of chirality in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
